molecular formula C14H16ClN3OS2 B14933732 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide

Cat. No.: B14933732
M. Wt: 341.9 g/mol
InChI Key: OGEISSLRYKKGKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide is a complex organic compound belonging to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide typically involves the reaction of a thiazole derivative with a chlorinating agent. The process may include steps such as cyclization, chlorination, and amide formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction of the thiazole ring to form dihydrothiazoles.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophilic substitution using alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydrothiazoles.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-diethylsulfamoyl-benzamide: A compound with similar structural features but different functional groups.

    5,6-dihydro-4H-cyclopenta[b]-thiophene-2-carboxylic acid derivatives: Compounds with similar core structures but varying substituents.

Uniqueness

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-isobutylthiazole-4-carboxamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C14H16ClN3OS2

Molecular Weight

341.9 g/mol

IUPAC Name

2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-5-(2-methylpropyl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C14H16ClN3OS2/c1-7(2)6-10-11(17-13(15)20-10)12(19)18-14-16-8-4-3-5-9(8)21-14/h7H,3-6H2,1-2H3,(H,16,18,19)

InChI Key

OGEISSLRYKKGKM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C(S1)Cl)C(=O)NC2=NC3=C(S2)CCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.